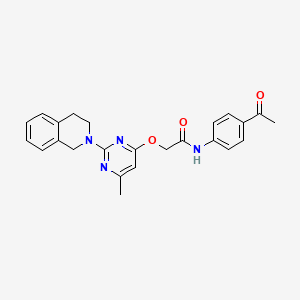

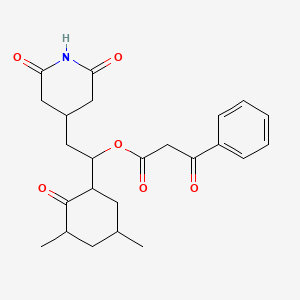

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Catalytic Asymmetric Synthesis

Azetidinone derivatives have been utilized in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol has been developed for the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivities. This showcases the potential of four-membered heterocycle-based backbones as chiral units for inducing asymmetric reactions (Wang et al., 2008).

Advanced Organic Synthesis

In organic synthesis, azetidinone systems have been utilized to construct complex molecular architectures. For example, tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis have been employed to construct bicyclic beta-lactam carboxylic esters, demonstrating the versatility of azetidinones in synthesizing novel molecular structures (Barrett et al., 2000).

Antimicrobial Activity

Azetidinone derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, novel azetidinone derivatives were examined as anti-bacterial and anti-convulsant agents, indicating the therapeutic potential of these compounds (Rajasekaran & Murugesan, 2006).

Glutathione Transferase-Catalyzed Reactions

The metabolism of strained rings in compounds containing azetidinone structures has been studied, revealing unique biochemical transformations. For example, AZD1979, a compound with an azetidinyl moiety, undergoes glutathione S-transferase-catalyzed formation of a glutathione-conjugated spiro-azetidine without prior bioactivation, highlighting interesting aspects of drug metabolism and detoxification pathways (Li et al., 2019).

properties

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO3S/c1-10(2)9-23(21,22)13-7-19(8-13)14(20)11-3-5-12(6-4-11)15(16,17)18/h3-6,10,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZMQBAQZPMLKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Isobutylsulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)

![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)

![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)